Phenyl hydroxy(methyl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
phenyl N-hydroxy-N-methylcarbamate |
InChI |
InChI=1S/C8H9NO3/c1-9(11)8(10)12-7-5-3-2-4-6-7/h2-6,11H,1H3 |
InChI Key |
USUHIPGXMKIPIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OC1=CC=CC=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phenyl Hydroxy Methyl Carbamate
Novel Approaches to N-Methyl-N-hydroxycarbamate Scaffold Construction
The construction of the N-methyl-N-hydroxycarbamate scaffold is a key challenge in the synthesis of the title compound. Researchers have explored both direct and indirect routes to achieve this transformation efficiently.
Direct carbamoylation represents the most straightforward approach to forming the Phenyl hydroxy(methyl)carbamate. This strategy involves the reaction of N-methylhydroxylamine or a suitable derivative with a phenyl-based carbonyl source. The most common reagent for this purpose is phenyl chloroformate.
The general reaction involves the acylation of the nitrogen atom of N-methylhydroxylamine with phenyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net Triethylamine (B128534) (TEA) is a frequently used base for this transformation, which proceeds in a suitable aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.govnih.gov The reaction is generally performed at a controlled temperature, often starting at a lower temperature (e.g., 10 °C) and then proceeding at room temperature. nih.gov
A representative reaction scheme is as follows: N-methylhydroxylamine + Phenyl chloroformate → this compound + HCl
The selection of reaction conditions is critical to ensure that the carbamoylation occurs selectively at the nitrogen atom without significant side reactions involving the hydroxyl group of the hydroxylamine (B1172632). The use of N-protected N-methylhydroxylamines, such as N-Boc-N-methylhydroxylamine, can also be employed, followed by a deprotection step. nih.gov
Research on related N-methylcarbamates has shown that this method is effective for a variety of substrates, yielding the desired products in good yields. nih.govresearchgate.net For instance, the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates was achieved with yields often exceeding 80% using this direct phenoxycarbonylation approach. nih.govresearchgate.net
Indirect pathways offer an alternative route to the target molecule, often involving the formation of a carbamate (B1207046) precursor followed by a key functionalization step. One such strategy involves the initial synthesis of a simpler carbamate, which is then N-hydroxylated or N-methylated.
A notable indirect method involves the preparation of an (N-hydroxy)alkyl carbamate, followed by methylation of the nitrogen atom. google.com This two-step process separates the formation of the carbamate bond from the introduction of the N-methyl group. For example, a precursor like methyl N-hydroxycarbamate can be synthesized first. Subsequent methylation of the nitrogen atom can be achieved using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521). google.com The reaction pH and temperature are carefully controlled (e.g., pH ~12, temperature 10-20 °C) to favor N-methylation over O-methylation. google.com
Another potential indirect route could involve the reverse: N-methylation of a suitable amine precursor, followed by N-hydroxylation. However, the selective N-hydroxylation of a pre-formed N-methyl carbamate is a more challenging transformation and less commonly reported.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in the Synthesis of the Compound
To maximize the yield and purity of this compound, careful optimization of various reaction parameters is essential. Studies on the synthesis of related carbamates provide valuable insights into the effects of these parameters. nih.govresearchgate.net
Temperature: Reaction temperature is a critical parameter that influences both the reaction rate and the selectivity. In the synthesis of methyl N-phenyl carbamate, increasing the temperature generally increases the conversion of the starting materials. nih.gov However, excessively high temperatures can lead to side reactions and a decrease in selectivity for the desired product. nih.gov For the synthesis of this compound, a moderate temperature profile is likely optimal to ensure the stability of the N-hydroxy group.
Reactant Molar Ratio: The stoichiometry of the reactants can significantly impact the outcome of the synthesis. For instance, in the aminolysis of dimethyl carbonate, using an excess of the carbonate reactant was found to promote the conversion of the amine and suppress side reactions, thereby increasing the selectivity for the carbamate product. nih.gov In the direct carbamoylation of N-methylhydroxylamine, a slight excess of the amine or chloroformate might be used to drive the reaction to completion, depending on which reactant is more easily removed after the reaction.
Solvent: The choice of solvent can affect the solubility of reactants and catalysts, as well as the reaction pathway. Aprotic solvents such as diethyl ether, tetrahydrofuran (THF), and acetonitrile (B52724) are commonly used for carbamate synthesis. nih.govnih.gov The solvent's polarity and ability to stabilize intermediates can influence the reaction's efficiency.
Catalyst Loading and Type: In catalyzed reactions, the amount and nature of the catalyst are crucial. For the synthesis of methyl N-phenyl carbamate using a Zn/Al/Ce mixed oxide catalyst, the yield of the product was found to be dependent on the precise composition of the catalyst, with a specific cerium content giving the highest activity. nih.govrsc.org
Table 2: Influence of Reaction Parameters on Carbamate Synthesis (Illustrative Examples)
| Parameter | General Effect on Yield/Selectivity | Example System | Reference |
|---|---|---|---|
| Temperature | Increasing temperature initially boosts yield, but excessive heat can lower selectivity. | Methyl N-phenyl carbamate synthesis | nih.gov |
| Reactant Ratio | Using an excess of one reactant (e.g., dimethyl carbonate) can improve conversion and selectivity. | Methyl N-phenyl carbamate synthesis | nih.gov |
| Reaction Time | Longer reaction times can increase conversion, but may also promote side product formation. | Methyl N-phenyl carbamate synthesis | researchgate.net |
| Catalyst | The choice of catalyst (e.g., specific metal oxide composition) is critical for high activity. | Methyl N-phenyl carbamate synthesis | nih.govrsc.org |
This table is based on findings from related carbamate syntheses and illustrates general principles applicable to the optimization of this compound synthesis.
Systematic Investigation of Solvent Effects and Temperature Regimes
The choice of solvent and the temperature at which the synthesis is conducted are critical parameters that can significantly influence the yield, purity, and reaction time for the formation of this compound. While specific systematic studies on the synthesis of the parent this compound are not extensively detailed in the provided literature, principles from related carbamate syntheses offer valuable insights.
Solvent Effects: The polarity and proticity of the solvent can dramatically alter the reaction pathway. In the synthesis of related phenoxycarbonyl (Phoc) carbamates, solvents such as tetrahydrofuran (THF), chloroform, and acetonitrile (MeCN) have been shown to influence the outcome of subsequent reactions. acs.org For the synthesis of N-aryl hydroxylamine derivatives, dichloromethane (B109758) (CH2Cl2) is a commonly used solvent. nih.gov Aprotic solvents are generally preferred for the reaction between an amine and a chloroformate to avoid solvolysis of the chloroformate. The selection often balances the solubility of the reactants with the need to minimize side reactions.
Temperature Regimes: The reaction temperature is a key factor in controlling the rate of reaction and minimizing the formation of byproducts. For the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates, the initial mixing of reactants is performed at a reduced temperature of 10 °C, followed by stirring at room temperature. nih.gov Similarly, the synthesis of methyl N-hydroxy-N-(2-methylphenyl)carbamate is conducted at 0 °C. nih.gov These lower temperatures are likely employed to control the exothermicity of the reaction and to prevent the degradation of reactants or products. In contrast, some carbamate syntheses, such as the formation of methyl N-phenyl carbamate from methanol (B129727) and phenyl urea (B33335), can be conducted at elevated temperatures, for instance, 140 °C, with the use of a catalyst like PbO. jlu.edu.cn However, for the target molecule with a hydroxyl group, milder conditions are generally favored.
The following table illustrates hypothetical solvent and temperature effects on the yield of a generic this compound synthesis, based on principles observed in related reactions.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | Dichloromethane | 0 | 2 | 85 |
| 2 | Diethyl Ether | 10 to RT | 0.5 | 88 |
| 3 | Tetrahydrofuran | 0 to RT | 1.5 | 82 |
| 4 | Acetonitrile | RT | 1 | 75 (potential for side reactions) |
| 5 | Chloroform | RT | 2 | 78 |
This table is illustrative and based on general principles of carbamate synthesis. RT = Room Temperature.
Precise Parameterization of Reagent Stoichiometry and Reaction Kinetics
The stoichiometry of the reactants plays a crucial role in maximizing the yield and minimizing impurities. In the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates, a slight excess of the base, triethylamine (1.2 equivalents), is used relative to the amine and phenyl chloroformate (1 equivalent each). nih.gov This ensures the complete neutralization of the generated HCl, driving the reaction to completion.
The kinetics of carbamate formation are influenced by the basicity of the amine and the nature of the electrophile. The rate-limiting step in the formation of carbamates from weakly basic amines typically involves the carbon-nitrogen bond formation. researchgate.net For the base-catalyzed degradation of related aryl-N-hydroxycarbamates, the reaction can follow an E1cB mechanism, indicating the importance of pH and the stability of intermediates. nih.gov
The following data table presents a hypothetical parameterization for the synthesis of this compound, illustrating the impact of stoichiometry on yield.
| Entry | Phenyl Chloroformate (equiv.) | N-Methylhydroxylamine (equiv.) | Triethylamine (equiv.) | Hypothetical Yield (%) |
| 1 | 1.0 | 1.0 | 1.0 | 80 |
| 2 | 1.0 | 1.0 | 1.2 | 88 |
| 3 | 1.1 | 1.0 | 1.2 | 90 |
| 4 | 1.0 | 1.1 | 1.2 | 85 (potential for purification challenges) |
This table is illustrative and based on general principles of carbamate synthesis.
Stereoselective Synthesis Considerations for Chiral this compound Analogues (If Applicable)
When the substituents on the phenyl ring or the methyl group create a chiral center, the stereoselective synthesis of this compound analogues becomes a significant consideration. For instance, a computational study on the synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate highlights the challenges and strategies in controlling stereochemistry. nih.govmdpi.com In this case, the chirality resides on the carbon attached to the nitrogen and the phenyl group.
The direct reaction between the chiral precursor, (R)-(-)-2-phenylglycinol, and methyl chloroformate was found to be non-spontaneous, necessitating a catalyst to proceed efficiently. nih.govmdpi.com The use of a palladium catalyst, Pd(PPh3)4, was investigated computationally to elucidate a viable reaction pathway. nih.govmdpi.com The study proposed a multi-step mechanism involving ligand dissociation, intermediate formation, and hydrogenation to achieve the desired carbamate with retention of stereochemistry. nih.govmdpi.com
The synthesis of chiral carbamates often relies on starting with enantiomerically pure precursors. The reaction conditions are then optimized to minimize racemization. This can involve the use of mild bases and low temperatures. The development of chiral catalysts that can facilitate the enantioselective formation of the carbamate bond from achiral precursors is an active area of research in organic synthesis.
For a hypothetical chiral analogue of this compound, where a substituent on the phenyl ring creates a chiral axis or a stereocenter, the synthetic strategy would need to incorporate methods for asymmetric induction or resolution. This could involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolution.
Mechanistic Investigations of Phenyl Hydroxy Methyl Carbamate Reactivity
Elucidation of Reaction Pathways Involving the Carbamate (B1207046) Moiety of the Compound
The carbamate group, an ester of carbamic acid, is the central feature of Phenyl N-hydroxy-N-methylcarbamate. Its reactivity is dominated by reactions at the carbonyl carbon.
The hydrolysis of phenyl carbamates is highly dependent on pH and the nature of the substituents on the molecule. Studies on analogous N-phenyl and O-phenyl carbamates reveal that the reaction mechanism can vary.
Under alkaline conditions, the hydrolysis of phenyl carbamates derived from primary or secondary amines, such as Phenyl N-hydroxy-N-methylcarbamate, often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgacs.orgnih.gov This pathway involves a fast, reversible deprotonation of the nitrogen atom, followed by a slower, rate-determining elimination of the phenoxide leaving group to form a highly reactive isocyanate intermediate. acs.orgnih.gov The isocyanate is then rapidly attacked by water to form an unstable carbamic acid, which decarboxylates to yield the final amine product, in this case, N-methylhydroxylamine.
The rate of hydrolysis is significantly influenced by the electronic properties of the phenyl leaving group. rsc.org Electron-withdrawing groups on the phenyl ring stabilize the departing phenoxide anion, thereby accelerating the rate of hydrolysis. Conversely, electron-donating groups decrease the reaction rate. The stability of the carbamate is also correlated with the energy of its Lowest Unoccupied Molecular Orbital (LUMO); a lower LUMO energy suggests greater electrophilicity of the carbamate and higher susceptibility to hydrolysis. escholarship.org
For N,N-disubstituted carbamates, which lack a proton on the nitrogen, the E1cB pathway is not possible. In these cases, hydrolysis under basic conditions is more likely to occur via a BAc2 (Base-catalyzed Acyl substitution) mechanism, involving direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov
Table 1: Factors Influencing the Hydrolytic Stability of Phenyl Carbamates
| Factor | Effect on Hydrolysis Rate | Mechanistic Implication | Source |
|---|---|---|---|
| Alkaline pH | Increases | Promotes formation of the conjugate base required for the E1cB mechanism. | rsc.org |
| Electron-Withdrawing Groups (on Phenyl Ring) | Increases | Stabilizes the phenoxide leaving group, facilitating the elimination step of the E1cB pathway. | rsc.org |
| Electron-Donating Groups (on Phenyl Ring) | Decreases | Destabilizes the phenoxide leaving group. | escholarship.org |
| Aromaticity of O-Substituent | Decreases Stability | Aromatic O-substituents (like phenyl) are better leaving groups than alkyl O-substituents, leading to faster hydrolysis. | escholarship.org |
| N,N-Disubstitution | Decreases | Prevents the E1cB mechanism; reaction proceeds through a slower BAc2 pathway. | nih.gov |
This interactive table summarizes key findings on carbamate hydrolysis from various sources.
Transcarbamoylation is a process where the carbamoyl (B1232498) group (R₂NCO) is transferred from one molecule to another. For Phenyl N-hydroxy-N-methylcarbamate, this would typically involve the reaction with an alcohol (alcoholysis) or an amine (aminolysis) to form a new carbamate or urea (B33335), respectively, with the concurrent release of phenol (B47542).
This reaction is often catalyzed by a base, which enhances the nucleophilicity of the incoming alcohol or amine. researchgate.net The mechanism can proceed in two ways:
Direct Nucleophilic Attack: The nucleophile (e.g., an alkoxide) attacks the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate which then collapses, expelling the phenoxide leaving group.
Elimination-Addition: Similar to hydrolysis, the reaction can proceed via an isocyanate intermediate under certain conditions, particularly with N-unsubstituted or N-monosubstituted carbamates. The base promotes the formation of the isocyanate, which is then trapped by the alcohol or amine nucleophile. acs.orgnih.gov
Role of the N-Hydroxyl Group in Chemical Transformations of Phenyl Hydroxy(methyl)carbamate
The N-hydroxyl group is not a passive spectator; it actively participates in and modifies the reactivity of the molecule, distinguishing it from standard N-alkyl carbamates.
The N-OH group can undergo both oxidation and reduction.
Oxidation: Anodic oxidation of carbamates has been shown to be an effective transformation method. acs.org For an N-hydroxycarbamate, oxidation would likely target the nitrogen and its attached hydroxyl group. The specific products would depend on the reaction conditions, but oxidation could lead to the formation of nitroso or nitro compounds, or potentially radical species that could undergo further reactions.
Reduction: The reduction of carbamates is a common synthetic transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbamate moiety. Typically, the reduction of a carbamate cleaves the acyl-oxygen bond and reduces the carbonyl group entirely, converting the carbamate into an N-methylated amine. stackexchange.com In the case of Phenyl N-hydroxy-N-methylcarbamate, reduction with LiAlH₄ would be expected to cleave the phenyl ester and reduce the carbonyl, potentially yielding N-methylhydroxylamine. The N-OH bond itself could also be susceptible to reduction under harsh conditions, which could lead to N-methylamine.
The N-OH functionality exhibits dual reactivity.
Nucleophilicity: The oxygen atom of the hydroxyl group possesses lone pairs and can act as a nucleophile. Similarly, while the nitrogen lone pair is delocalized into the carbonyl group, the N-hydroxycarbamate can act as a nucleophile in certain reactions. The nucleophilicity is enhanced upon deprotonation of the hydroxyl group, forming a potent N-oxy anion. Enamides and enecarbamates, which are structurally related, are known to act as effective nucleophiles in the presence of Lewis acid catalysts, attacking electrophiles like aldehydes. nih.gov This reactivity is contingent on the presence of a proton on the nitrogen, which suggests the N-OH group in Phenyl N-hydroxy-N-methylcarbamate could facilitate similar nucleophilic additions. nih.gov
Electrophilicity: The hydrogen atom of the N-OH group is acidic and can be abstracted by a base. This proton donation is the first step in the E1cB hydrolysis mechanism and is crucial for the formation of isocyanate intermediates in rearrangement reactions. nih.gov The N-OH group can also act as a leaving group in certain reactions after protonation or activation.
Studies on Rearrangement Reactions of this compound
The most relevant rearrangement for an N-hydroxycarbamate is the Lossen rearrangement. masterorganicchemistry.comacs.org This reaction traditionally involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. Phenyl N-hydroxy-N-methylcarbamate can be considered an O-phenyl derivative of N-methylhydroxamic acid.
The key steps of a Lossen-type rearrangement for this compound would be:
Activation of the Hydroxyl Group: The oxygen of the N-OH group must be converted into a better leaving group. This is typically achieved by acylation or sulfonylation (e.g., using an arylsulfonyl chloride). acs.org
Deprotonation: A base removes the acidic proton from the nitrogen (if not already removed during the activation step).
Rearrangement: The leaving group departs, initiating a concerted migration of the group attached to the carbonyl carbon (the phenyl group in a different context, but here it is the nitrogen substituent that rearranges) to the electron-deficient nitrogen atom. This step results in the formation of an isocyanate.
Trapping of the Isocyanate: The resulting isocyanate can then be trapped by various nucleophiles. If water is present, it forms an amine and carbon dioxide. If an alcohol is used as the solvent or reactant, a new carbamate is formed. masterorganicchemistry.com
This rearrangement provides a pathway to generate isocyanates under relatively mild conditions, without the direct use of phosgene (B1210022). The efficiency of the process can be catalyzed by reagents like N-methylimidazole (NMI), which accelerates the conversion of the isocyanate intermediate into the final carbamate product in the presence of an alcohol. acs.org
Investigation of Acid-Base Catalyzed Reactivity Profiles and Protonation States
The reactivity of this compound is highly dependent on the pH of the reaction medium, which dictates the protonation state of the molecule and the availability of acid or base catalysts.
Acid Catalysis:
Under acidic conditions, the carbonyl oxygen of the carbamate can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Acid catalysis can also facilitate the Fries-type rearrangement as discussed earlier. The N-hydroxy group and the phenyl ester are relatively stable in acidic aqueous media. nih.gov
Base Catalysis:
In the presence of a base, the N-hydroxy proton is the most likely site of deprotonation, initiating the E1cb mechanism. The strength of the base can influence the reaction pathway. Mild bases in conjunction with specific solvents can lead to different product ratios of amine/urea. acs.orgnih.gov For example, studies on a model phenylcarbamate showed that in THF, a mixture of amine and urea is formed, while in acetonitrile (B52724) (MeCN), the reaction exclusively yields the urea. acs.org Stronger basic conditions, such as the use of hydroxide anions, are often required for complete deprotection to the corresponding amine (or hydroxylamine). nih.gov
The protonation states of this compound are critical to its reactivity. The molecule possesses multiple sites for protonation and deprotonation, leading to different reactive species under varying pH conditions.
| Condition | Predominant Species | Key Reactive Feature |
| Strongly Acidic | Protonated carbonyl oxygen | Enhanced electrophilicity of carbonyl carbon |
| Neutral | Neutral molecule | - |
| Basic | Anion at N-hydroxy group | Initiates E1cb elimination |
The interplay between the chosen catalyst (acid or base) and the solvent system is crucial in directing the reactivity of this compound towards a desired transformation, be it rearrangement, substitution, or elimination.
Spectroscopic and Structural Elucidation Methodologies for Phenyl Hydroxy Methyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms.
Application of Advanced 1D and 2D NMR Techniques for Comprehensive Structural Confirmation
The structural framework of Phenyl hydroxy(methyl)carbamate can be unequivocally confirmed through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While direct experimental spectra for this specific compound are not widely published, expected chemical shifts can be predicted based on the analysis of its constituent functional groups and data from analogous structures like phenyl methylcarbamate and other carbamates. nih.govrsc.orgchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the phenyl group, the N-methyl protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The N-methyl protons would present as a singlet around δ 2.8-3.0 ppm. The methylene protons adjacent to the hydroxyl group are expected to resonate at approximately δ 4.5-5.0 ppm, and the hydroxyl proton would give a broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would further corroborate the structure. The carbonyl carbon of the carbamate (B1207046) group is expected to have a chemical shift in the range of δ 155-160 ppm. The aromatic carbons would show signals between δ 120-150 ppm. The N-methyl carbon would be observed around δ 25-30 ppm, and the hydroxymethyl carbon is anticipated at approximately δ 60-65 ppm.
2D NMR Techniques: To unambiguously assign these resonances and confirm connectivity, several 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the phenyl ring and potentially between the methylene and hydroxyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each protonated carbon in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for conformational analysis.
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |
| Aromatic-H | 7.0 - 7.5 | m | Aromatic-C | 120 - 150 |
| N-CH₃ | 2.8 - 3.0 | s | N-CH₃ | 25 - 30 |
| N-CH₂-OH | 4.5 - 5.0 | s | N-CH₂-OH | 60 - 65 |
| OH | Variable | br s | C=O | 155 - 160 |
Predicted NMR data based on analogous compounds.
Conformational Analysis and Dynamic NMR Studies for the Compound
The presence of the N-hydroxymethyl group introduces conformational flexibility to the this compound molecule. The rotation around the N-C(O) and C-O bonds can lead to different conformers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about the energy barriers between these conformers. nih.govresearchgate.net
At low temperatures, the rotation around certain bonds may become slow on the NMR timescale, leading to the appearance of distinct signals for each conformer. As the temperature increases, the rate of interconversion also increases, causing these separate signals to broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the lineshape of the NMR signals with temperature, it is possible to calculate the activation energy for the conformational exchange process. nih.gov NOESY experiments can also provide insights into the preferred conformation in solution by detecting through-space interactions between protons.
Infrared (IR) and Raman Spectroscopic Characterization
Vibrational spectroscopy, including IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and studying intermolecular interactions. jkps.or.krresearchgate.net
Vibrational Mode Assignments and Functional Group Identification
The IR and Raman spectra of this compound would exhibit characteristic vibrational bands corresponding to its various functional groups. rsc.orgresearchgate.net
N-H Stretching: While this compound is N-substituted, the presence of any residual N-H from synthesis impurities could be identified by a band around 3300-3500 cm⁻¹.
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the hydroxyl group's O-H stretching vibration, with the broadness suggesting hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹.
C=O Stretching: A strong absorption band in the IR spectrum, typically between 1680 and 1720 cm⁻¹, is a key indicator of the carbonyl group of the carbamate. Its exact position can be influenced by hydrogen bonding.
C-N Stretching: The C-N stretching vibration is expected in the range of 1200-1350 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the carbamate and the alcohol will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Aromatic C=C Bending: Characteristic bands for the phenyl group would be observed in the 1450-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H | Stretching | 3200 - 3600 | Broad, Medium-Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| C=O | Stretching | 1680 - 1720 | Strong |
| Aromatic C=C | Bending | 1450 - 1600 | Medium-Strong |
| C-N | Stretching | 1200 - 1350 | Medium |
| C-O | Stretching | 1000 - 1300 | Medium-Strong |
Predicted IR absorption frequencies based on typical functional group regions.
Analysis of Hydrogen Bonding Interactions within the Compound
The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. ku.ac.kenih.govnih.gov
The position and shape of the O-H and C=O stretching bands in the IR spectrum are particularly sensitive to hydrogen bonding. In a dilute solution in a non-polar solvent, a sharp O-H band corresponding to a "free" hydroxyl group might be observed, in addition to a broader band at a lower frequency representing hydrogen-bonded species. As the concentration increases, the intensity of the broad band is expected to increase due to the formation of more intermolecular hydrogen bonds. A shift of the C=O stretching band to a lower frequency (red-shift) would also indicate its participation in hydrogen bonding. By comparing the spectra recorded under different conditions (e.g., varying concentrations, different solvents), the nature and extent of hydrogen bonding can be investigated.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. acs.orgnih.govresearchgate.net For this compound (C₈H₉NO₃), HRMS would provide a highly accurate mass measurement of the molecular ion.
X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms of the Compound (If Available)
The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is unequivocally achieved through single-crystal X-ray crystallography. This powerful analytical technique provides definitive information on bond lengths, bond angles, and the spatial relationships between molecules in a crystal lattice.
For the specific compound, this compound, a comprehensive search of established scientific and crystallographic databases has been conducted. This search did not yield any publicly available X-ray crystallography data. Consequently, a detailed experimental analysis of its solid-state structure is not possible at this time. The following subsections outline the analytical possibilities that would become available if a crystalline form of this compound were to be successfully isolated and subjected to X-ray diffraction analysis.
In the absence of a determined crystal structure for this compound, a definitive analysis of its crystal packing and the specific nature of its intermolecular interactions remains speculative. However, based on its molecular structure, which features a phenyl ring, an ester linkage, and a hydroxyl-substituted amine, several types of interactions would be anticipated to govern its assembly in the solid state.
Key potential intermolecular forces would include:
Hydrogen Bonding: The presence of the N-hydroxy group (N-OH) and the carbonyl group (C=O) makes the molecule both a hydrogen bond donor and acceptor. It is highly probable that strong N-O-H···O=C hydrogen bonds would be a dominant feature in its crystal lattice, potentially leading to the formation of dimers, chains, or more complex network structures.
Van der Waals Forces: Dispersive forces would also play a significant role in the close packing of the molecules.
A full analysis, including the measurement of intermolecular distances and the geometric characterization of these interactions, is contingent upon the future availability of crystallographic data.
The molecule this compound possesses a potential stereocenter at the nitrogen atom, which is bonded to a methyl group, a hydroxyl group, a phenoxycarbonyl group, and possesses a lone pair of electrons. Nitrogen atoms with three different substituents can be chiral if the energy barrier for nitrogen inversion is high enough to allow for the isolation of separate enantiomers at room temperature. The presence of the electronegative oxygen atom in the N-hydroxy moiety can increase this inversion barrier compared to simple amines.
If this compound is indeed chiral and a single enantiomer could be crystallized in one of the 65 Sohncke (chiral) space groups, X-ray crystallography would be the definitive method to determine its absolute configuration. prepchem.com This is typically achieved through anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. prepchem.com Without an experimental crystal structure of an enantiomerically pure sample, the absolute configuration (R or S) of this compound cannot be assigned.
Computational and Theoretical Studies of Phenyl Hydroxy Methyl Carbamate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Phenyl hydroxy(methyl)carbamate, these methods would offer deep insights into its stability, electronic distribution, and reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Configuration
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would begin with geometry optimization to determine its most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface. This would provide key information on bond lengths, bond angles, and dihedral angles.
The electronic configuration of the ground state would also be determined, detailing the arrangement of electrons in their respective molecular orbitals. These calculations would be crucial for understanding the fundamental stability and geometry of the molecule.
Analysis of Frontier Molecular Orbitals, Charge Distribution, and Electrostatic Potential
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the nitrogen and oxygen atoms of the carbamate (B1207046) group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be expected to be distributed over the carbonyl group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. nih.govresearchgate.net
Analysis of the charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This is critical for understanding the molecule's polarity and intermolecular interactions. The electrostatic potential (ESP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to predicting sites for non-covalent interactions such as hydrogen bonding.
Conformational Analysis and Potential Energy Surfaces of the Compound
The flexibility of the carbamate linkage allows for different spatial arrangements of the atoms, known as conformations. Understanding these conformations is vital as they can significantly influence the molecule's biological activity and physical properties.
Investigation of Rotational Barriers and Conformational Isomerism
Due to partial double bond character in the C-N bond of the carbamate group, rotation around this bond is restricted, leading to the possibility of rotational isomers (rotamers), often referred to as cis and trans or syn and anti conformers. nih.gov Theoretical studies would involve calculating the potential energy surface for rotation around this and other key single bonds, such as the C-O bond connecting the phenyl group. These calculations would identify the most stable conformers and the energy barriers that separate them. For phenylcarbamates, the existence of such rotamers has been noted and can influence their reactivity. nih.gov
Table 1: Predicted Rotational Barriers in Related Carbamate Structures
| Bond of Rotation | Compound Class | Typical Rotational Barrier (kcal/mol) |
| Carbamate C-N | General Carbamates | ~10-20 |
| Phenyl-O | Phenyl Esters | Lower than C-N rotation |
This table is illustrative and based on general findings for carbamates and esters, not specific calculations for this compound.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, likely in a solvent like water to mimic biological conditions, would allow for the exploration of its conformational landscape. By simulating the movements of the atoms over nanoseconds or longer, researchers can observe how the molecule flexes, which conformations are most frequently adopted, and the transitions between them. This information is crucial for understanding how the molecule might interact with biological targets like enzymes.
Theoretical Prediction of Reactivity and Reaction Mechanisms
Theoretical methods are invaluable for predicting how a molecule will behave in chemical reactions. For this compound, this is particularly relevant to its role as a metabolite.
The hydrolysis of the carbamate ester is a key reaction. Theoretical studies on related phenyl N-methylcarbamates have investigated the mechanism of their alkaline hydrolysis. researchgate.net Such studies for this compound would involve calculating the energy profiles of possible reaction pathways, such as a direct nucleophilic attack on the carbonyl carbon (a BAc2 mechanism) or an elimination-addition pathway (an E1cb-type mechanism). nih.govepa.gov These calculations would identify the transition state structures and their corresponding activation energies, allowing for a prediction of the most likely reaction mechanism and the rate of the reaction. The presence of the hydroxyl group on the methyl group would be a key focus, as it could influence the reaction mechanism through intramolecular catalysis or by altering the electronic properties of the carbamate moiety.
Transition State Localization and Activation Energy Calculations for Proposed Reactions
No published studies were found that detail the localization of transition states or the calculation of activation energies for any proposed reactions involving this compound.
Application of Conceptual DFT for Reactivity Indices (e.g., Fukui functions, Electrophilicity Index)
There is no available research that applies conceptual DFT to determine reactivity indices like Fukui functions or the electrophilicity index specifically for this compound.
Computational Studies on Solvent Effects and Explicit/Implicit Solvation Models
No computational studies detailing the influence of solvents on this compound using either explicit or implicit solvation models were identified.
Derivatization Strategies and Analogue Synthesis of Phenyl Hydroxy Methyl Carbamate
Variations in the Carbamate (B1207046) Ester Group of the Compound
Synthesis of Alkyl Hydroxy(methyl)carbamates and Other Ester Analogues
The synthesis of ester analogues of Phenyl hydroxy(methyl)carbamate, including various alkyl and substituted phenyl esters, can be achieved through several established synthetic methodologies. A primary and effective route involves the reaction of a suitably substituted N-methyl-hydroxylamine derivative with an activated carbonyl species, such as a chloroformate or another activated carbonate. acs.orgnih.gov
A key synthetic strategy is the phenoxycarbonylation of substituted 2-hydroxybenzyl-N-methylamines using phenyl chlorocarbonates. nih.gov This reaction is typically performed in an inert solvent like diethyl ether in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA), to neutralize the hydrogen chloride byproduct. The reaction generally proceeds smoothly at room temperature, yielding the desired carbamate analogues in good time. nih.gov The versatility of this method allows for the synthesis of a wide array of ester analogues by simply varying the substituent on the phenyl chlorocarbonate.
For instance, the reaction of a substituted 2-(aminomethyl)phenol (B125469) with a selected phenyl chlorocarbonate provides a direct pathway to the target molecules. The general scheme for this transformation is as follows:
Scheme 1: General Synthesis of Phenyl N-(2-hydroxybenzyl)-N-methylcarbamate Analogues
A substituted 2-hydroxy-benzyl-N-methyl amine is reacted with a substituted phenyl chlorocarbonate in the presence of triethylamine (TEA) in diethyl ether to yield the corresponding phenyl N-(2-hydroxybenzyl)-N-methylcarbamate analogue and triethylammonium (B8662869) chloride.
This method's scope is demonstrated by the successful preparation of numerous derivatives. nih.gov
Interactive Table 1: Examples of Synthesized Phenyl N-(2-hydroxybenzyl)-N-methylcarbamate Analogues
| Starting Amine | Phenyl Chlorocarbonate Reagent | Resulting Carbamate Analogue |
|---|---|---|
| N-methyl-(4-chloro-2-hydroxybenzyl)amine | Phenyl chlorocarbonate | Phenyl N-(4-chloro-2-hydroxybenzyl)-N-methylcarbamate |
| N-methyl-(4-chloro-2-hydroxybenzyl)amine | 3-Chlorophenyl chlorocarbonate | 3-Chlorophenyl N-(4-chloro-2-hydroxybenzyl)-N-methylcarbamate nih.gov |
| N-methyl-(4-chloro-2-hydroxybenzyl)amine | 3-Nitrophenyl chlorocarbonate | 3-Nitrophenyl N-(4-chloro-2-hydroxybenzyl)-N-methylcarbamate nih.gov |
| N-methyl-(2-hydroxybenzyl)amine | 4-Nitrophenyl chlorocarbonate | 4-Nitrophenyl N-(2-hydroxybenzyl)-N-methylcarbamate |
Beyond the use of chloroformates, other synthetic routes for carbamate formation can be adapted to generate these ester analogues. These include:
These varied strategies provide a robust toolbox for generating a diverse library of alkyl hydroxy(methyl)carbamates and other ester analogues for further study.
Exploration of Bioisosteric Analogues (Focusing on Chemical Properties and Synthesis)
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a molecule's physicochemical and pharmacological properties while retaining its intended biological activity. drughunter.comnih.gov For this compound, bioisosteric modifications can be explored for both the phenyl ring and the carbamate functional group to modulate properties such as solubility, lipophilicity, and metabolic stability. hyphadiscovery.com
Phenyl Ring Bioisosteres
The phenyl ring is a common motif in bioactive compounds, but its aromatic and lipophilic nature can sometimes lead to poor physicochemical properties, such as low aqueous solubility. nih.govrsc.org A modern strategy to address this is to replace the "flat" aromatic ring with saturated, three-dimensional structures, a concept often referred to as "escaping from flatland". nih.gov These non-classical bioisosteres can improve solubility and other drug-like properties.
A prominent example is the use of bridged piperidine (B6355638) (BP) moieties as phenyl bioisosteres. nih.gov These saturated cyclic systems can mimic the spatial orientation of a phenyl ring while introducing a higher fraction of sp³-hybridized carbons, which typically leads to enhanced solubility and reduced lipophilicity (LogD). nih.govrsc.org
The synthesis of such analogues would involve replacing the phenyl group of the starting material with the desired bioisosteric scaffold. For example, a bridged piperidine-containing amine would be synthesized and subsequently reacted with the appropriate chloroformate to install the methylcarbamate group.
Interactive Table 2: Comparison of Physicochemical Properties for Phenyl Ring vs. a Bioisostere Data modeled after findings for similar molecular scaffolds. nih.gov
| Moiety | Representative Structure | LogD (pH 7.4) | Aqueous Solubility (µg/mL) |
|---|---|---|---|
| Phenyl | Phenyl-linker containing structure | >4.0 | <0.1 |
| Bridged Piperidine (BP) | BP-linker containing structure | ~3.0 | >100 |
As the table illustrates, replacing a phenyl group with a bridged piperidine bioisostere can dramatically decrease lipophilicity and increase aqueous solubility. nih.gov
Carbamate Group Bioisosteres
Key bioisosteric replacements for the carbamate moiety include:
Thio-carbamates : Replacing the carbonyl oxygen with sulfur results in a thio-carbamate. This modification alters the hydrogen bond accepting capacity and electronic properties of the group. Synthesis is typically achieved by using a thiocarbonyl equivalent of a chloroformate.
Reversed Carbamates : Reversing the orientation of the carbamate linkage (O-CO-NR vs. R-O-CO-N) can alter the synthetic accessibility and metabolic stability while maintaining a similar steric profile.
Heterocyclic Rings : Five-membered aromatic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles are frequently used as stable bioisosteres for amide and ester functionalities. drughunter.com These rings act as rigid scaffolds that mimic the geometry and hydrogen bonding patterns of the original carbamate group but often confer greater metabolic stability. The synthesis of these analogues requires multi-step procedures, often involving the construction of the heterocyclic ring from precursors like amidoximes, hydrazides, or nitriles.
Interactive Table 3: Potential Bioisosteric Replacements for the Carbamate Group
| Original Group | Bioisosteric Replacement | Key Property Changes |
|---|---|---|
| Carbamate (-O-CO-N<) | Thio-carbamate (-O-CS-N<) | Altered H-bond acceptor strength, different polarity and electronic distribution. |
| Carbamate (-O-CO-N<) | 1,2,4-Oxadiazole | Metabolically stable, rigid conformation, acts as H-bond acceptor. drughunter.com |
| Carbamate (-O-CO-N<) | 1,2,4-Triazole | Metabolically stable, can act as both H-bond donor and acceptor. drughunter.com |
The exploration of these bioisosteric analogues, both of the phenyl ring and the carbamate group, provides a rational approach to optimize the chemical and biological properties of the parent this compound scaffold.
Applications of Phenyl Hydroxy Methyl Carbamate in Organic Synthesis Methodology
Phenyl Hydroxy(methyl)carbamate as a Synthetic Intermediate
The intrinsic reactivity of the N-hydroxycarbamate functionality makes this compound a valuable intermediate for the construction of more complex molecular architectures. Its utility stems from the ability to serve as a precursor to both amine derivatives and a variety of heterocyclic systems.
The carbamate (B1207046) linkage in this compound can be strategically cleaved to yield N-methylhydroxylamine or its derivatives. Hydrolysis, either under acidic or basic conditions, can break the C-O bond of the carbamate, releasing the N-functionalized hydroxylamine (B1172632). This provides a controlled route to N-methylhydroxylamine, a valuable reagent in its own right for the synthesis of nitrones, modified peptides, and other fine chemicals.
Furthermore, the N-hydroxyamide moiety within the structure is known to be less reactive than typical N-methylated amino acids, which are recognized as poor nucleophiles in amide bond formation. nih.gov This differential reactivity can be exploited in sequential synthesis. The development of novel N-alkyl-hydroxylamine reagents for the direct, iron-catalyzed installation of amine groups highlights the growing interest in hydroxylamine derivatives as key synthetic tools. chemrxiv.org While general methods for amine synthesis include the SN2 reaction of alkyl halides and reductive amination, using a precursor like this compound offers an alternative pathway, particularly for generating the specific N-methylhydroxylamine scaffold. libretexts.org
Carbamates are well-established precursors for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. Phenylcarbamates, in particular, are employed in the synthesis of oxazolidinones and other cyclic structures. nih.gov A notable example involves the intramolecular cyclization of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates to form 3-methyl-4H-1,3-benzoxazin-2(3H)-ones. nih.gov This transformation showcases the potential for the carbamate nitrogen to act as a nucleophile, attacking an electrophilic center within the same molecule to construct a heterocyclic ring.
By analogy, this compound, if appropriately substituted on the phenyl ring (e.g., with an ortho-hydroxyl or amino group), could serve as a direct precursor to a range of benz-fused heterocycles. The reaction conditions for such cyclizations are often mild, proceeding at room temperature. nih.gov
Table 1: Synthesis of Heterocycles from Carbamate Precursors
| Precursor | Heterocyclic Product | Reagents and Conditions | Reference |
|---|---|---|---|
| Substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates | 3-methyl-4H-1,3-benzoxazin-2(3H)-ones | Diethyl ether, TEA, room temperature, 30 min | nih.gov |
Potential as a Reagent or Ligand in Catalytic Systems
The N-hydroxycarbamate moiety possesses electronic and steric properties that suggest its potential use as a ligand in transition metal catalysis. The oxygen and nitrogen atoms can act as coordination sites for metal centers. Research on N-(hydroxy)peptides has shown that the N-hydroxyamide group can act as a chelating ligand for metal ions like gallium(III). nih.gov This coordination can enforce specific conformations, such as favoring the cis rotamer of the amide bond, which can be a powerful tool for controlling stereochemistry in subsequent reactions. nih.gov
In the broader context of carbamate synthesis, transition metal catalysis is pivotal. Palladium complexes, such as Pd(PPh₃)₄, are used to catalyze the formation of carbamates, with computational studies elucidating the reaction pathways and the critical role of the catalyst in stabilizing intermediates and overcoming energy barriers. nih.gov Heterogeneous catalysts, including Zn/Al/Ce mixed oxides, have also proven effective for the synthesis of methyl N-phenyl carbamate, offering high conversion and selectivity with the benefit of easy recovery. rsc.org While these examples focus on carbamate synthesis, the demonstrated affinity of the carbamate functional group for metal centers supports the potential for this compound itself to function as a ligand, modulating the activity and selectivity of a catalytic system.
Table 2: Catalytic Systems in Carbamate Synthesis
| Reaction | Catalyst | Key Findings | Reference |
|---|---|---|---|
| (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate Synthesis | Pd(PPh₃)₄ | Catalyst stabilizes intermediates and facilitates dehydrogenation and chlorine elimination. | nih.gov |
| Methyl N-phenyl carbamate Synthesis | Zn/Al/Ce mixed oxides | High aniline (B41778) conversion (95.8%) and MPC selectivity (81.6%); catalyst is recoverable. | rsc.org |
Development of Novel Protecting Group Strategies Utilizing the N-Hydroxycarbamate Moiety
Carbamates are among the most important protecting groups for amines in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.com The phenoxycarbonyl (Phoc) group, a core feature of this compound, is a stable and versatile protecting group for amines. nih.govacs.org It is stable over time, allowing for the large-scale preparation of synthons. nih.govacs.org
The N-hydroxy substituent adds a unique dimension to this protecting group strategy. The N-hydroxyamide bond introduces different chemical properties compared to standard amides or carbamates, including altered reactivity and conformational preferences. nih.gov The deprotection of Phoc-protected amines can be achieved under various conditions. For instance, basic hydrolysis of Phoc carbamates derived from primary amines can proceed through an E1cb-type mechanism, forming an isocyanate intermediate in situ. nih.govacs.org The presence of the N-hydroxy group could modulate this reactivity, potentially enabling milder or more selective deprotection conditions.
The development of protecting groups that are stable under certain conditions but labile under others is a key goal in complex molecule synthesis. rsc.org The N-hydroxycarbamate moiety offers a platform for such development, where the interplay between the phenoxy leaving group and the N-substituents can be fine-tuned to create novel protecting group strategies with orthogonal deprotection capabilities. nih.gov
Exploration of this compound in Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are powerful tools for building molecular complexity efficiently. Carbamates have been successfully employed as components in such reactions.
A notable example is a Grob-Ugi cascade reaction that utilizes ammonium (B1175870) carbamate. acs.org In this process, the carbamate participates in a sequence involving the formation of an iodine(III) intermediate, a Grob-type fragmentation, and an iminium-acetate-induced Ugi assembly to produce complex 2-carbamimidamide derivatives. acs.org This demonstrates that the carbamate functional group can be integrated into sophisticated, one-pot reaction cascades.
Given this precedent, this compound could be explored as a component in novel MCRs. The N-hydroxy group could participate in the reaction pathway or modify the reactivity of the carbamate nitrogen, potentially leading to new scaffolds that are not accessible with traditional carbamates. The isocyanate intermediate, which can be generated from phenylcarbamates, is also a common reactant in MCRs, suggesting another avenue for the application of this compound in this area. nih.govacs.org
Future Research Directions and Concluding Perspectives on Phenyl Hydroxy Methyl Carbamate
Integration of Phenyl Hydroxy(methyl)carbamate into Continuous Flow Chemistry Protocols
The integration of chemical syntheses into continuous flow systems offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.commdpi.comd-nb.info Future research should focus on adapting the synthesis and transformations of this compound to flow chemistry protocols. While specific studies on this compound are nascent, the successful application of flow chemistry to related carbamate (B1207046) syntheses provides a strong precedent. For instance, the Michael addition of various carbamates has been efficiently performed using a packed-bed reactor in a continuous flow setup, demonstrating the feasibility of handling these substrates in such systems. beilstein-journals.org
Developing a flow process for this compound could involve:
Continuous Synthesis: Designing a multi-step flow synthesis that allows for the controlled reaction of precursors, potentially telescoping multiple reaction steps without intermediate isolation and purification. mdpi.com
Parameter Optimization: Utilizing the precise control offered by flow reactors to rapidly screen and optimize reaction conditions such as temperature, pressure, residence time, and reagent stoichiometry. researchgate.net
Safety Enhancement: Leveraging flow chemistry to handle potentially hazardous reagents or exothermic reactions associated with carbamate synthesis under safer, controlled conditions. d-nb.info
This approach would not only make the synthesis more efficient and scalable but also open up possibilities for novel transformations that are difficult to achieve in batch mode. mdpi.com
Exploration of Green Chemistry Approaches for its Synthesis and Transformations, including Solvent-Free or Biocatalytic Methods
Advancing the synthesis of this compound in line with the principles of green chemistry is a critical research direction. This involves developing methods that reduce waste, avoid hazardous materials, and improve energy efficiency.
Heterogeneous Catalysis and Greener Reagents: A key strategy is the replacement of homogeneous catalysts and toxic reagents with more environmentally benign alternatives. Research on the synthesis of the related compound, methyl N-phenyl carbamate, highlights several promising approaches:
The use of recoverable heterogeneous catalysts, such as Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors, has proven effective for the aminolysis of dimethyl carbonate (DMC), achieving high yield and selectivity. rsc.org These catalysts are easily separated and can be recycled, minimizing waste.
Employing methyl formate (B1220265) as a green and efficient carbonylating agent presents an alternative to the highly toxic phosgene (B1210022) or carbon monoxide traditionally used in carbamate synthesis. researchgate.net
Non-phosgene routes, such as the direct reaction of phenylurea with methanol (B129727), offer a spontaneous pathway to carbamates, which can be significantly enhanced by basic catalysts. researchgate.net
Biocatalytic Methods: The exploration of biocatalysis offers a highly selective and environmentally friendly route for chemical transformations. The coupling of biocatalysis with flow reactions has been demonstrated for the synthesis of other carbamates, suggesting a viable path forward. beilstein-journals.org Future work could investigate enzymes capable of catalyzing the formation or selective transformation of this compound, potentially leading to processes that operate under mild, aqueous conditions with high enantioselectivity.
Development of this compound as a Precursor for Novel Ligands, Organocatalysts, or Functional Materials
The bifunctional nature of this compound makes it an attractive scaffold for the development of more complex molecules with specific functions.
Ligand Development: The carbamate and hydroxyl groups can serve as coordination sites for metal ions. By modifying the phenyl ring or the methyl group, a library of derivatives could be created to act as ligands in catalysis. Structurally similar phenyl-urea derivatives have been designed as dual-target ligands for biological receptors, indicating the potential of this type of scaffold in coordination chemistry and medicinal applications. researchgate.net
Organocatalysts: The hydrogen-bonding capabilities of the N-H and O-H groups could be exploited in the design of novel organocatalysts for asymmetric synthesis.
Functional Materials: Carbamates are fundamental building blocks in the polymer industry, most notably for polyurethanes. nih.gov The hydroxyl group in this compound provides a reactive handle for polymerization, allowing for its incorporation into novel polymers, resins, or other functional materials with tailored properties. Its structural relation to molecules used in drug design also suggests its potential as a stable surrogate for peptide bonds in peptidomimetics. nih.gov
Directions for Advanced Mechanistic Probes, Kinetic Studies, and Stereochemical Control in Reactions Involving the Compound
A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones.
Kinetic and Mechanistic Studies: Kinetic studies on the base-catalyzed degradation of substituted aryl-N-hydroxycarbamates have revealed detailed mechanistic insights. nih.gov These studies show a pH-dependent reaction pathway. At pH values between 10 and 12, the rate is pH-independent, while it becomes first-order in hydroxide (B78521) concentration at lower and higher pH ranges. nih.gov This behavior is indicative of a shift in the rate-determining step or mechanism. For phenyl N-hydroxycarbamates, the degradation proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism, forming a reactive isocyanate-like intermediate (HO-N=C=O). nih.gov In contrast, their N-methyl analogues can degrade through a concerted mechanism at neutral pH. nih.gov Future research should apply these techniques, including Hammett and Brønsted correlations, to this compound to elucidate its specific reaction pathways.
Advanced Mechanistic Probes: Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for probing reaction mechanisms. DFT calculations can be used to model potential energy surfaces, identify transition states, and predict reaction outcomes. mdpi.com A computational study on the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate successfully elucidated a multi-step reaction pathway and confirmed the catalyst's role in stabilizing intermediates, providing a template for future investigations into this compound. mdpi.com
Stereochemical Control: For chiral analogues of this compound, achieving stereochemical control is paramount, especially for applications in pharmaceuticals or asymmetric catalysis. Research should focus on the development of stereoselective synthetic routes. As demonstrated in the palladium-catalyzed formation of a related chiral carbamate, the choice of catalyst and ligands is crucial for controlling the stereochemical outcome. mdpi.com Future work could explore chiral catalysts or auxiliaries to direct the synthesis towards a single enantiomer of this compound derivatives.
Exploration of Structure-Reactivity Relationships within the this compound Class of Compounds
Systematically studying how structural modifications affect the reactivity of this compound and its analogues can provide deep insights and predictive power for designing new molecules.
A key example of a structure-reactivity study is the investigation of the base-catalyzed degradation of substituted phenyl N-hydroxycarbamates. nih.gov In this study, the Brønsted coefficient βlg, which relates the reaction rate to the pKa of the phenol (B47542) leaving group, was determined.
For the E1cB mechanism observed at pH 7-13, βlg was found to be approximately -1, indicating a large degree of C-O bond cleavage in the transition state. nih.gov
At pH > 13, the coefficient changed to -1.53. nih.gov
For the concerted degradation of N-methyl derivatives at pH 7-9, βlg was approximately -0.75. nih.gov
These values provide a quantitative link between the electronic nature of the substituent on the phenyl ring and the compound's stability and degradation kinetics. Future research should extend this approach to a broader range of derivatives of this compound, exploring the effects of substituents on both the phenyl ring and the carbamate nitrogen. This would allow for the fine-tuning of the compound's properties, such as its stability, reactivity, and potential as a leaving group or functional moiety.
Table 1: Kinetic Data for the Degradation of Substituted Aryl-N-hydroxycarbamates This interactive table summarizes key findings from kinetic studies on related compounds, providing a basis for future investigations into this compound.
| Compound Class | pH Range | Observed Mechanism | Rate Dependence | Brønsted Coefficient (βlg) | Reference |
| Phenyl N-hydroxycarbamates | 7-9 | E1cB | k_obs ∝ [OH⁻] | ~ -1.0 | nih.gov |
| Phenyl N-hydroxycarbamates | 10-12 | E1cB | pH-independent | ~ -1.0 | nih.gov |
| Phenyl N-hydroxycarbamates | > 13 | E1cB | k_obs ∝ [OH⁻] | -1.53 | nih.gov |
| Phenyl N-hydroxy-N-methylcarbamates | 7-9 | Concerted | k_obs ∝ [OH⁻] | ~ -0.75 | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing Phenyl hydroxy(methyl)carbamate?
- Methodological Answer : Synthesis typically involves carbamate formation via reaction of phenyl isocyanate with methanol under basic catalysis. Evidence from structurally analogous carbamates suggests using solvents like 1,4-dioxane or THF with catalysts such as triethylamine or pyridine. Reaction temperatures range from 0°C to 90°C, with yields optimized at 60–90°C for 1–2 hours . For regioselective hydroxylation, precursor functionalization (e.g., 3-hydroxyphenyl intermediates) may precede carbamate formation .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy : and NMR to verify aromatic protons (~6.5–7.5 ppm) and carbamate carbonyl signals (~155–160 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 167 for methyl phenylcarbamate derivatives) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching frequencies for N-H (~3300 cm) and C=O (~1700 cm) .
- Purity should be assessed via HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Stability varies with environmental factors:
- Temperature : Store at –20°C for long-term stability (>5 years) based on carbamate analogs .
- Moisture : Use desiccated containers (e.g., vacuum-sealed with silica gel) to prevent hydrolysis .
- Light : Protect from UV exposure by using amber glassware .
Advanced Research Questions
Q. What catalytic mechanisms govern the synthesis of carbamate derivatives like this compound?
- Methodological Answer : Nucleophilic catalysis (e.g., triethylamine) facilitates isocyanate-methanol reactions by deprotonating methanol, enhancing nucleophilic attack on the isocyanate carbonyl. Computational studies (DFT) can model transition states to optimize catalytic efficiency . Alternative pathways, such as base-free conditions using microwave irradiation, are emerging but require empirical validation .
Q. How do structural modifications (e.g., substituent position) influence the bioactivity of phenyl carbamate derivatives?
- Methodological Answer : Substituent effects are critical for pesticidal or pharmacological activity. For example:
- 3-Hydroxy substitution (as in Methyl (3-hydroxyphenyl)-carbamate) enhances hydrogen-bonding interactions with target enzymes, observed in pesticide analogs like benomyl .
- Para-substitution (e.g., methyl or chloro groups) increases lipophilicity, improving membrane permeability .
Q. What analytical methods are suitable for detecting degradation products of this compound under varying conditions?
- Methodological Answer : Degradation pathways (hydrolysis, oxidation) can be monitored via:
- GC-MS : Quantifies volatile byproducts like CO, NH, or phenyl isocyanate .
- LC-MS/MS : Identifies non-volatile hydrolysis products (e.g., phenylurea derivatives) .
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, followed by comparative chromatography .
Contradictions in Evidence
- Storage Stability : While some sources recommend –20°C storage , others suggest room temperature with desiccation . Resolution: Conduct batch-specific stability tests under intended storage conditions.
- Hazard Classification : GHS data gaps exist for some carbamates (e.g., "no known hazards" in vs. strict handling protocols in ). Resolution: Default to PPE (gloves, respirators) and fume hoods during handling until compound-specific toxicity data is available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
